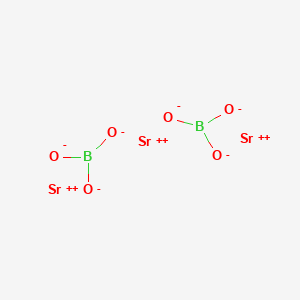
Strontium borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium borate is an inorganic compound composed of strontium, boron, and oxygen. It is known for its unique structural properties and is often used in various scientific and industrial applications. The compound can exist in different forms, such as strontium tetraborate (SrB₄O₇) and strontium metaborate (SrB₂O₄), each with distinct structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium borate can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the reaction of strontium carbonate (SrCO₃) with boric acid (H₃BO₃) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and the release of carbon dioxide (CO₂) .
Industrial Production Methods: In industrial settings, this compound is often produced using the melt-quenching technique. This method involves melting a mixture of strontium oxide (SrO) and boron oxide (B₂O₃) at high temperatures, followed by rapid cooling to form a glassy or crystalline product. The melt-quenching technique allows for precise control over the composition and properties of the final product .
Chemical Reactions Analysis
Types of Reactions: Strontium borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where one or more of its components are replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and carbon monoxide (CO) are often used.
Substitution: Substitution reactions may involve reagents like alkali metals or other metal oxides.
Major Products Formed:
Oxidation: Higher oxidation state strontium compounds.
Reduction: Lower oxidation state strontium compounds.
Substitution: New borate compounds with substituted elements.
Scientific Research Applications
Strontium borate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other borate compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in bone regeneration and as a component in bioactive glasses.
Medicine: Studied for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of glass and ceramics, as well as in radiation shielding materials
Mechanism of Action
The mechanism of action of strontium borate involves its interaction with various molecular targets and pathways. In biological systems, strontium ions can promote bone growth by stimulating osteoblast activity and inhibiting osteoclast activity. The borate component can enhance the bioactivity of the compound, making it suitable for applications in bone regeneration and medical implants .
Comparison with Similar Compounds
Calcium borate (CaB₄O₇): Similar in structure but contains calcium instead of strontium.
Barium borate (BaB₄O₇): Contains barium and has different physical and chemical properties.
Magnesium borate (MgB₄O₇): Contains magnesium and is used in different applications.
Uniqueness of Strontium Borate: this compound is unique due to its specific structural properties and its ability to enhance bone growth and bioactivity. Its applications in medical implants and radiation shielding materials make it a valuable compound in both scientific research and industry .
Properties
IUPAC Name |
tristrontium;diborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCBFBTCINRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O6Sr3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-86-1, 37228-07-2 |
Source


|
| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, strontium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
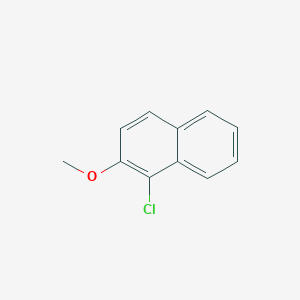
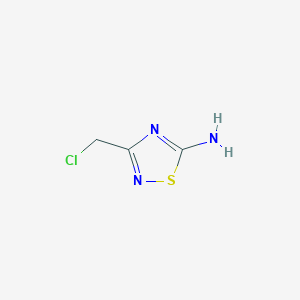
![6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B175991.png)
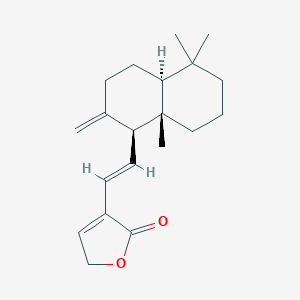

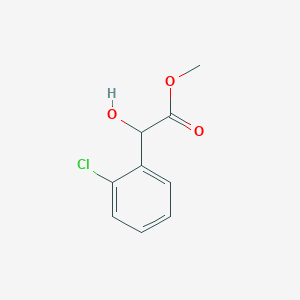
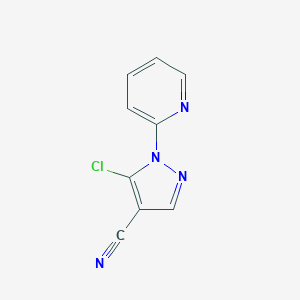
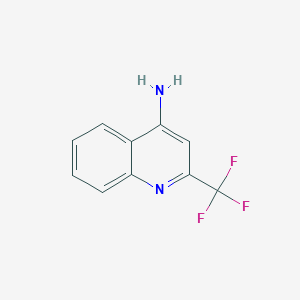
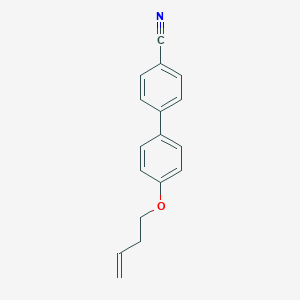
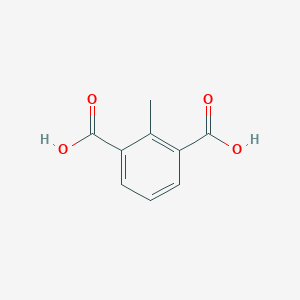

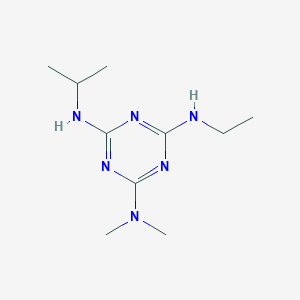

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
